1-tert-Butyl-4-nitrobenzene

Descripción general

Descripción

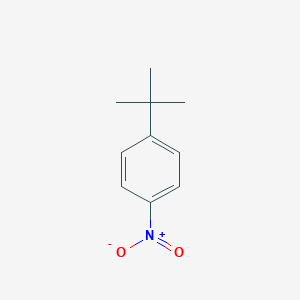

1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) is a nitroaromatic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a tert-butyl group (-C(CH₃)₃) and a nitro group (-NO₂) in the para positions on a benzene ring. The tert-butyl group contributes significant steric bulk and electron-donating inductive effects, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system. Key physical properties include a calculated Gibbs free energy of formation (Δf G°) of 191.17 kJ/mol and a gas-phase enthalpy of formation (Δf H°gas) of -77.62 kJ/mol, as derived from computational methods (Joback, Crippen) . The compound is commercially available, with suppliers like TCI America offering it at prices ranging from $67.14 (5 g) to $254.78 (25 g) .

Métodos De Preparación

Direct Oxidation of 4-tert-Butylaniline

Reaction Mechanism and Conditions

The most well-documented synthesis of 1-tert-Butyl-4-nitrobenzene involves the oxidation of 4-tert-butylaniline using hydrogen peroxide (H₂O₂) under mildly basic conditions. This method, reported by Gupta et al. in Tetrahedron Letters (2019), achieves a high yield of 90% . The reaction proceeds via in situ generation of a nitroso intermediate, which is further oxidized to the nitro group.

Key Reaction Parameters :

-

Solvent : Acetonitrile (CH₃CN)

-

Base : Potassium carbonate (K₂CO₃)

-

Oxidizing Agent : 50% aqueous H₂O₂ (3.0 equivalents)

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 10–15 minutes

The tert-butyl group acts as a strong electron-donating substituent, directing the nitro group to the para position relative to itself. The mild conditions minimize side reactions, such as over-oxidation or ring nitration at undesired positions.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and purified via column chromatography using a hexane/ethyl acetate gradient. Spectroscopic analysis (¹H NMR, ¹³C NMR) confirms the structure, with characteristic signals for the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and nitro group (δ ~150 ppm in ¹³C NMR) .

Advantages and Limitations

-

Advantages : High yield (90%), short reaction time, and operational simplicity.

-

Limitations : Requires chromatographic purification, which may limit scalability.

Friedel-Crafts Alkylation Followed by Nitration

Synthesis of 4-tert-Butylchlorobenzene

A patent by CN102976885A describes the preparation of 4-tert-butylchlorobenzene via Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride (2-chloro-2-methylpropane) using a complex acid catalyst (HAlCl₄) . This method achieves an 81% yield after distillation.

Key Reaction Parameters :

-

Catalyst : HAlCl₄ (generated from AlCl₃ and HCl)

-

Molar Ratio : Chlorobenzene : tert-butyl chloride = 1 : 1

-

Temperature : 48–53°C (heating phase)

-

Reaction Time : 3–6 hours

The tert-butyl chloride reacts with chlorobenzene in a regioselective manner, favoring para substitution due to steric hindrance from the bulky tert-butyl group. The hydrogen chloride byproduct is recycled to synthesize additional tert-butyl chloride, enhancing atom economy .

Advantages and Limitations

-

Advantages : High regioselectivity, recyclable byproducts.

-

Limitations : Multi-step synthesis requiring careful control of nitration conditions.

Comparative Analysis of Methods

The direct oxidation method is superior for laboratory-scale synthesis due to its simplicity, whereas the Friedel-Crafts route offers better scalability for industrial applications.

Experimental Optimization and Challenges

Oxidative Method Optimization

-

Solvent Screening : Replacing acetonitrile with dichloromethane reduces yields to 75%, likely due to poorer solubility of K₂CO₃ .

-

Base Selection : Substituting K₂CO₃ with NaOH or KOH decreases yields to 60–70%, attributed to side reactions .

Nitration Regioselectivity

In the Friedel-Crafts route, competing ortho nitration is suppressed by the steric bulk of the tert-butyl group. Computational studies suggest the para position is favored by >95% due to transition-state stabilization .

Análisis De Reacciones Químicas

Types of Reactions: 1-tert-Butyl-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include alkoxides and amines.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Potassium alkoxides in the presence of oxygen for oxidative nucleophilic substitution.

Major Products:

Reduction: 1-tert-Butyl-4-aminobenzene.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Boiling Point : Approximately 267 °C

- Density : 1.07 g/cm³ at 20 °C

The presence of the nitro group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1-tert-Butyl-4-nitrobenzene has several notable applications in scientific research:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can be transformed into other functional groups through reduction and substitution reactions, making it versatile for creating complex molecules.

Pharmaceutical Development

Research indicates that this compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological properties that could be beneficial in creating new therapeutic agents.

Enzyme-Catalyzed Reactions

In biological studies, this compound is utilized to explore enzyme-catalyzed reactions involving nitro compounds. Understanding these interactions can provide insights into metabolic pathways and the effects of nitroaromatic compounds on biological systems.

Material Science

The compound's well-defined structure and ease of purification make it suitable for studies in crystallography and spectroscopy. It can be used to develop new materials or investigate the properties of existing ones.

Case Study 1: Synthesis of Substituted Biphenyls

In a study focused on synthesizing substituted biphenyls, researchers utilized this compound as a starting material. The reactions involved nucleophilic aromatic substitution, leading to various substituted products that are crucial in material science applications.

Case Study 2: Investigation of Nitro Compounds in Biological Systems

Another research project examined the role of nitro compounds, including this compound, in enzyme-catalyzed reactions. The findings highlighted how these compounds interact with biological enzymes, providing insights into their metabolic pathways and potential toxicity.

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl-4-nitrobenzene involves its reactivity as a nitroaromatic compound. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s chemical properties and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Nitroanisole (1-Methoxy-4-nitrobenzene)

- Structural Differences : The tert-butyl group in 1-tert-Butyl-4-nitrobenzene is replaced by a methoxy (-OCH₃) group in 4-nitroanisole.

- Electronic Effects : The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, whereas the tert-butyl group is sterically bulky and provides only weak electron-donating induction.

- Reactivity : 4-Nitroanisole undergoes nitration and sulfonation more readily than this compound due to its activated ring. However, the tert-butyl group in the latter stabilizes intermediates in reductive transamidation reactions, as demonstrated in manganese-mediated syntheses of amides .

- Applications : 4-Nitroanisole is often used in dye synthesis, while this compound serves as a precursor in pharmaceutical intermediates (e.g., N-(4-(tert-butyl)phenyl)benzamide) .

1-(tert-Butyl)-4-iodo-2-nitrobenzene (CAS 66438-86-6)

- Structural Differences : This compound introduces an iodine atom at the 2-position alongside the nitro group.

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which are inaccessible to this compound. However, the steric hindrance from both the tert-butyl and iodine groups may reduce reaction yields .

- Thermodynamic Properties : Computational data for this compound are scarce, but its higher molecular weight (315.12 g/mol ) compared to this compound suggests differences in solubility and melting points.

1-Bromo-4-tert-butylbenzene (CAS 3972-65-4)

- Structural Differences : The nitro group is replaced by bromine.

- Reactivity : The absence of a nitro group makes this compound unsuitable for reduction to amines but ideal for electrophilic aromatic substitution or Grignard reactions. For example, it is used in synthesizing ligands for coordination chemistry .

Comparative Data Table

Actividad Biológica

1-tert-Butyl-4-nitrobenzene (CAS No. 3282-56-2) is an organic compound with the molecular formula C10H13NO2. It is characterized by a tert-butyl group attached to a nitro-substituted benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Understanding its biological activity is crucial for evaluating its potential applications and safety.

This compound is a colorless crystalline solid with a melting point of approximately 1°C and a boiling point between 265-267°C. Its structure can be represented as follows:

The compound's unique properties stem from the position of the nitro group, which influences its reactivity and interaction with biological systems .

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including:

- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium or tin and hydrochloric acid.

- Nucleophilic Substitution : The nitro group can also participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Cytotoxicity Studies

Research indicates that nitro compounds, including this compound, can exhibit cytotoxic effects. In vitro studies have shown that exposure to this compound can induce cell death in various cell lines, potentially through oxidative stress mechanisms. For example, studies have demonstrated that nitro compounds can lead to increased reactive oxygen species (ROS) production, resulting in cellular damage and apoptosis .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study examined the effects of this compound on human neuroblastoma cells. The compound was tested at various concentrations (0.1–1000 μM), revealing a concentration-dependent decrease in cell viability after exposure to oxidative stressors. The most significant cytotoxicity was observed at higher concentrations, suggesting a potential application in cancer therapy as a selective agent against tumor cells .

Case Study 2: Neuroprotection Against Oxidative Stress

In a model simulating ischemic conditions, related nitro compounds demonstrated neuroprotective effects by reducing cell death induced by mitochondrial inhibitors. While specific data on this compound are lacking, these findings suggest that similar structures may hold therapeutic potential for conditions like stroke or traumatic brain injury .

Comparison with Similar Compounds

The biological activity of this compound can be compared with its isomers and related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-tert-Butyl-2-nitrobenzene | Nitro at position 2 | Similar reactivity patterns but different toxicity profiles |

| 1-tert-Butyl-3-nitrobenzene | Nitro at position 3 | Exhibits distinct pharmacological properties |

| 4-tert-Butyl-2-nitrophenol | Hydroxyl group present | Potentially more toxic due to phenolic nature |

This table illustrates how variations in substituent positions can significantly alter biological activities and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-tert-butyl-4-nitrobenzene, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves nitration of tert-butylbenzene derivatives. For example, tert-butylbenzene undergoes electrophilic aromatic substitution using a nitrating mixture (HNO₃/H₂SO₄). Key parameters include temperature control (0–5°C to prevent over-nitration) and stoichiometric ratios of nitric acid to substrate (1:1.2 molar ratio) to minimize byproducts like dinitro derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.3 ppm, singlet for 9H) and aromatic protons (δ ~8.1–8.3 ppm, doublets for nitro-substituted benzene) .

- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) confirm nitro group presence .

- GC-MS : Molecular ion peak at m/z 193 [M]⁺ and fragmentation patterns (loss of tert-butyl group, m/z 137) validate structure .

Q. How should researchers handle contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Re-crystallize samples using solvents like ethanol or dichloromethane/hexane mixtures.

- Cross-validate data with hyphenated techniques (e.g., HPLC-DAD for purity analysis) .

- Compare results with high-purity commercial standards (if available) or literature from authoritative databases like PubChem .

Advanced Research Questions

Q. What strategies mitigate nitro group reduction side reactions during functionalization of this compound?

- Methodological Answer :

- Use catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) and low temperature (25–40°C) to minimize over-reduction to amines.

- Alternative: Employ selective reducing agents like Fe/HCl for partial reduction to hydroxylamines .

- Monitor reaction progress via TLC (Rf shift from nitro to amine) or in situ FTIR (disappearance of NO₂ stretches) .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitro group’s strong electron-withdrawing effect directs electrophiles to the para position relative to the tert-butyl group.

- Simulate Fukui indices to identify nucleophilic/electrophilic sites .

- Validate predictions experimentally via competitive reactions (e.g., bromination or sulfonation) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Batch vs. flow chemistry: Continuous flow systems improve heat dissipation and mixing, reducing byproduct formation.

- Optimize solvent polarity (e.g., nitromethane enhances nitro group stability) and catalyst loading (e.g., zeolites for controlled nitration) .

- Use process analytical technology (PAT) like ReactIR for real-time monitoring of intermediate species .

Q. Data Analysis & Contradictions

Q. How to resolve conflicting reports on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Replicate experiments under identical conditions (solvent, catalyst, temperature).

- Perform control experiments to rule out trace metal contaminants (e.g., Cu, Pd) influencing reactivity.

- Use X-ray crystallography or EXAFS to confirm catalyst-substrate coordination .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (nitro compounds can cause skin/eye irritation).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize nitro-containing waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. Applications in Advanced Research

Q. How is this compound utilized as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer :

- The nitro group is reduced to an amine for further functionalization (e.g., Suzuki coupling to introduce aryl groups).

- Example: Conversion to 4-tert-butyl-aniline, a building block for antimalarial agents .

Q. What green chemistry approaches minimize environmental impact in its synthesis?

- Methodological Answer :

- Replace H₂SO₄ with solid acid catalysts (e.g., sulfonated carbon) for nitration.

- Use ionic liquids (e.g., [BMIM][NTf₂]) as recyclable solvents .

Propiedades

IUPAC Name |

1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPVQNNFLHGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876025 | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-56-2, 3382-56-7 | |

| Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.